Zinc bis(histidinate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

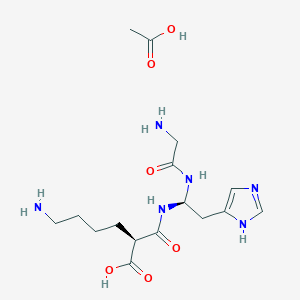

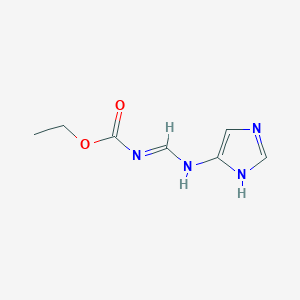

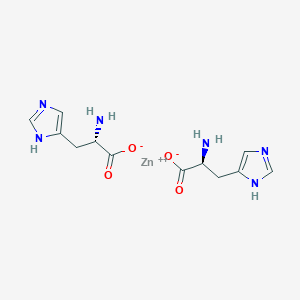

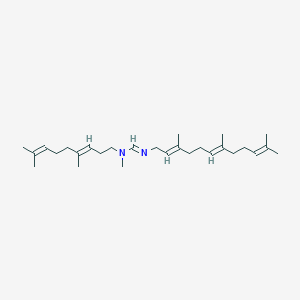

Zinc bis(histidinate) is a chelated form of zinc that is commonly used in scientific research applications. It is a compound that is formed by the binding of zinc ions with histidine molecules. Zinc bis(histidinate) is known for its ability to improve the bioavailability of zinc, making it an important compound in the field of nutrition and health.

Wissenschaftliche Forschungsanwendungen

Zinc bis(histidinate) has a wide range of scientific research applications. One of the most common uses of this compound is in the field of nutrition, where it is used to study the effects of zinc on the human body. Zinc is an essential mineral that plays a critical role in a number of physiological processes, including immune function, DNA synthesis, and protein metabolism. Zinc bis(histidinate) is often used in studies that investigate the bioavailability of zinc, as well as its effects on various health outcomes.

Wirkmechanismus

Zinc bis(histidinate) works by binding to zinc ions and delivering them to the body in a chelated form. The chelated form of zinc is more easily absorbed by the body than other forms of zinc, such as zinc oxide or zinc chloride. Once inside the body, zinc bis(histidinate) is broken down into its constituent parts, with the zinc ions being used for various physiological processes.

Biochemische Und Physiologische Effekte

Zinc bis(histidinate) has a number of biochemical and physiological effects on the body. For example, zinc is known to play a critical role in immune function, and studies have shown that zinc bis(histidinate) can help to improve immune function in individuals with zinc deficiency. Zinc is also important for DNA synthesis and protein metabolism, and studies have suggested that zinc bis(histidinate) may help to improve these processes as well.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using zinc bis(histidinate) in lab experiments is its ability to improve the bioavailability of zinc. This can help to ensure that the results of the experiment are more accurate and reliable. However, there are also some limitations to using zinc bis(histidinate) in lab experiments. For example, the compound can be expensive to produce, which may limit its use in some research settings.

Zukünftige Richtungen

There are a number of future directions for research on zinc bis(histidinate). One area of interest is the potential use of this compound in the treatment of various health conditions, including zinc deficiency and immune dysfunction. Additionally, there is ongoing research into the mechanisms of action of zinc bis(histidinate), which may help to shed light on its potential applications in a variety of fields.

Conclusion:

In conclusion, zinc bis(histidinate) is a chelated form of zinc that is commonly used in scientific research applications. It is synthesized by reacting zinc oxide or zinc chloride with histidine in a water-based solution. Zinc bis(histidinate) has a wide range of scientific research applications, including the study of zinc bioavailability and its effects on various health outcomes. The compound works by delivering zinc ions to the body in a chelated form, which is more easily absorbed than other forms of zinc. While there are some limitations to using zinc bis(histidinate) in lab experiments, there are also a number of future directions for research on this compound.

Synthesemethoden

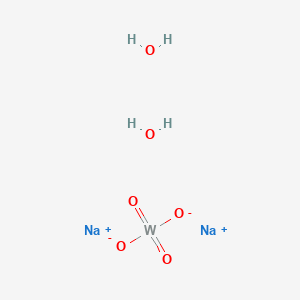

Zinc bis(histidinate) can be synthesized by reacting zinc oxide or zinc chloride with histidine in a water-based solution. The reaction is typically carried out at a pH of around 7, which helps to ensure that the zinc ions and histidine molecules bind together to form the chelated compound. The resulting zinc bis(histidinate) compound can be purified using a variety of techniques, including column chromatography and recrystallization.

Eigenschaften

CAS-Nummer |

144071-79-4 |

|---|---|

Produktname |

Zinc bis(histidinate) |

Molekularformel |

C12H16N6O4Zn |

Molekulargewicht |

373.7 g/mol |

IUPAC-Name |

zinc;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/2C6H9N3O2.Zn/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |

InChI-Schlüssel |

BRKFIPNBXFDCDM-MDTVQASCSA-L |

Isomerische SMILES |

C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Zn+2] |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Zn+2] |

Synonyme |

zinc bis(histidinate) zinc bis(histidinate), (65)Zn-labeled, N,O-isomer zinc bis(histidinate), N,N(3)-isomer zinc-bis-histidinate Zn(His)2 Zn-His(2) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-2-azaspiro[4.4]non-2-ene](/img/structure/B125738.png)